N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing benzamide derivative featuring a morpholino substituent and a pinacol boronate ester (dioxaborolane) group. This compound is of interest in medicinal chemistry due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for drug candidates . The morpholino group enhances solubility and modulates electronic properties, making it a valuable scaffold in targeting enzymes or receptors requiring polar interactions .
Propriétés
IUPAC Name |
N-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-5-13(6-8-14)15(21)19-20-9-11-22-12-10-20/h5-8H,9-12H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFBDZSIUFOHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725459 | |
| Record name | N-(Morpholin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879486-47-2 | |
| Record name | N-(Morpholin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4'-Aminomorpholine-1-carbonyl)phenyl] boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
General Synthetic Strategy
The synthesis typically involves the formation of the boronate ester functionalized benzyl morpholine intermediate, followed by a palladium-catalyzed cross-coupling with a brominated benzamide derivative. The key steps include:
- Use of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine as a boronate ester intermediate.
- Coupling with a brominated benzamide substrate.
- Employment of sodium carbonate as a base.
- Use of palladium tetrakis(triphenylphosphine) as the catalyst.
- Conducting the reaction in a mixed solvent system of 1,4-dioxane and water.
- Reaction under an inert atmosphere (argon) at elevated temperatures (~100 °C).
Detailed Experimental Procedure
A representative preparation method is as follows:
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | Dissolve 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) in 1,4-dioxane/water (70 mL/14 mL) | Initial substrate solution prepared under stirring |
| 2 | Add 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) and sodium carbonate (11.2 g, 106.1 mmol) | Base and boronate ester added |
| 3 | Purge solution with argon for 15 minutes | Inert atmosphere established |
| 4 | Add Pd(PPh3)4 (3.40 g, 2.94 mmol) catalyst and purge again with argon for 10 minutes | Catalyst introduction under inert conditions |
| 5 | Heat reaction mixture at 100 °C for 4 hours | Reaction proceeds under reflux |
| 6 | Monitor reaction progress by TLC | Reaction completion check |
| 7 | Dilute with water and extract with 10% MeOH/DCM | Work-up step |
| 8 | Dry organic layers over anhydrous sodium sulfate, filter, concentrate under reduced pressure | Isolation of crude product |
| 9 | Purify crude product by column chromatography (silica gel, methanol/DCM eluent) | Final purification |
Yield: Approximately 71% of the desired product as a solid.
Alternative Preparation Route
Another documented approach involves the synthesis of the morpholine-substituted boronate ester via amide bond formation between 4-carboxylphenylboronic acid pinacol ester and 4-(2-aminoethyl)morpholine. This method uses:
- Activation of the carboxylic acid with isobutyl chloroformate and triethylamine in dichloromethane at low temperature (-15 °C).
- Subsequent coupling with 4-(2-aminoethyl)morpholine at temperatures between -15 °C and 20 °C.
- Yield reported around 53% for the intermediate product.
This intermediate can then be further elaborated to the target benzamide compound.
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | 1,4-Dioxane / Water mixture | Facilitates solubility of polar and organic reactants |
| Base | Sodium carbonate | Mild base, supports boronate ester stability |
| Catalyst | Pd(PPh3)4 | Common palladium catalyst for Suzuki coupling |
| Temperature | 100 °C | Optimal for reaction kinetics |
| Atmosphere | Argon (inert) | Prevents oxidation of catalyst and reactants |
| Reaction Time | 4 hours | Sufficient for complete conversion |
The inert atmosphere and controlled temperature are critical to achieving high yields and purity. The use of sodium carbonate avoids harsh conditions that could decompose sensitive boronate esters.
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) is used to monitor reaction progress.
- Extraction with methanol/dichloromethane mixture allows efficient separation of organic products.
- Drying over anhydrous sodium sulfate removes residual water.
- Column chromatography on silica gel with methanol/DCM gradient ensures high purity.
- Final product characterization includes LCMS, HPLC, and ^1H NMR spectroscopy to confirm identity and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed Suzuki coupling | Brominated benzamide + 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | Pd(PPh3)4, Na2CO3, 1,4-dioxane/water, Argon | 100 °C, 4 h | 71% | High purity, well-established |
| Amide bond formation | 4-Carboxylphenylboronic acid pinacol ester + 4-(2-aminoethyl)morpholine | Isobutyl chloroformate, triethylamine, DCM | -15 to 20 °C | 53% | Intermediate synthesis, low temperature |
Analyse Des Réactions Chimiques
Types of Reactions
N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The morpholine ring and benzamide group can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. The dioxaborolane moiety may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Morpholino vs. Non-Morpholino Derivatives
- The morpholino group in the target compound and ’s acetamide analog improves water solubility compared to N,N-dimethyl () or pyridinyl () variants. Morpholino’s oxygen atoms facilitate hydrogen bonding, critical for target engagement in polar environments .
- N,N-Dimethyl-4-(dioxaborolan-2-yl)benzamide () lacks hydrogen-bond donors, reducing solubility but increasing membrane permeability, which may benefit CNS-targeting agents .
Electrophilicity and Reactivity
- Chloro- and fluoro-substituted analogs () exhibit enhanced electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings. The chloro group in EN300-7365728 may also allow further functionalization via nucleophilic substitution .
- The propargyl group in ’s compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding utility in bioconjugation or probe synthesis .
Activité Biologique
N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article provides a detailed overview of its biological activity based on various research findings.
- Molecular Formula : C16H24BNO3
- Molecular Weight : 289.18 g/mol
- CAS Number : 879486-47-2
- IUPAC Name : 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. The compound has been tested against various cancer cell lines to assess its efficacy.
Case Study: In Vitro Cell Line Testing
In a study assessing the antitumor activity of related compounds, several derivatives were evaluated for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 2D |
| This compound | HCC827 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
The compound showed significant antitumor activity in two-dimensional assays compared to three-dimensional assays. This suggests that while it is effective at inhibiting tumor growth in vitro, further optimization may be necessary to enhance its selectivity and reduce toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria revealed promising results.
Antimicrobial Testing Results
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Low |
The compound demonstrated higher antibacterial activity against Staphylococcus aureus, indicating potential as an antimicrobial agent. However, its efficacy against eukaryotic models like Saccharomyces cerevisiae was limited.
The biological activity of this compound is believed to involve interaction with cellular targets such as kinases and DNA. Studies suggest that compounds with similar structures can bind within the minor groove of DNA or interact with specific protein kinases involved in cell proliferation pathways.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of morpholine (δ ~3.5–3.7 ppm for N-CH₂) and boronate ester (B-O peaks at ~30–35 ppm in ¹¹B NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₂₅BN₂O₃: calc. 316.19, observed 316.20) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., B-O bond ~1.36 Å) .
What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Q. Advanced
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 60–80°C .
- Base selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate aryl halides .
- Kinetic analysis : Monitor coupling efficiency via LC-MS; adjust ligand ratios (e.g., XPhos) to suppress homocoupling byproducts .
How do computational methods predict the compound’s reactivity in nucleophilic environments?
Q. Advanced
- DFT calculations : Gaussian or ORCA software models the electrophilicity of the boronate ester. Fukui indices identify reactive sites (e.g., boron center) .
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) simulate interactions with diol-containing biomolecules, guiding bioactivity assays .
How should researchers address discrepancies in spectral data during characterization?
Q. Advanced
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., morpholine ring puckering) by variable-temperature ¹H NMR .
- Isotopic labeling : ¹⁰B/¹¹B isotopic substitution clarifies ambiguous peaks in mass spectra .
- Cross-validation : Compare experimental IR spectra (e.g., B-O stretch ~1350 cm⁻¹) with simulated spectra from tools like Spartan .
What protocols ensure stability during long-term storage?
Q. Basic
- Desiccation : Store under argon in amber vials with molecular sieves (3Å) to prevent hydrolysis .
- Temperature : –20°C minimizes thermal degradation; avoid freeze-thaw cycles .
How is crystallographic data refined to resolve disorder in the morpholine ring?
Q. Advanced
- SHELXL refinement : Apply PART and EADP commands to model disordered atoms. Use ISOR restraints for anisotropic displacement parameters .
- Twinning analysis : HKLF 5 format in SHELX handles twinned crystals (e.g., pseudo-merohedral twinning) .
What in vitro assays evaluate its potential as a protease inhibitor?
Q. Advanced
- Fluorescence quenching : Incubate with trypsin/chymotrypsin; measure emission changes (λex = 280 nm) to calculate IC₅₀ .
- Surface plasmon resonance (SPR) : Immobilize the compound on a CM5 chip; monitor binding kinetics with target enzymes .
How do steric effects from substituents influence reactivity?
Q. Advanced
- Comparative kinetics : Synthesize analogs (e.g., N,N-dimethyl vs. N-morpholino) and measure Suzuki-Miyaura rates. Steric maps (e.g., A-value analysis) correlate substituent bulk with reaction barriers .
What analytical techniques quantify trace impurities in bulk samples?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
